Dysprosium

Catalog No.
S579946
CAS No.
7429-91-6
M.F
Dy
M. Wt
162.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dysprosium

CAS Number

7429-91-6

Product Name

Dysprosium

IUPAC Name

dysprosium

Molecular Formula

Dy

Molecular Weight

162.5 g/mol

InChI

InChI=1S/Dy

InChI Key

KBQHZAAAGSGFKK-UHFFFAOYSA-N

SMILES

[Dy]

Synonyms

Dysprosium

Canonical SMILES

[Dy]

[^1] [^2]

Dysprosium in Material Science Research

Dysprosium's unique magnetic properties make it a valuable material for research in various fields. Notably, it is a key component of neodymium-iron-boron (NdFeB) permanent magnets, which are the strongest permanent magnets currently available. These magnets are crucial for various scientific research applications, including:

  • High-energy physics experiments: NdFeB magnets are used in particle accelerators and detectors, allowing scientists to study fundamental particles and their interactions.
  • Magnetic resonance imaging (MRI): The strong magnetic field generated by NdFeB magnets is essential for generating high-quality images in MRI machines, enabling researchers to study biological processes and diagnose diseases.
  • Spintronics: Dysprosium-based materials are being investigated for their potential applications in spintronics, a field of research exploring the spin of electrons for information processing and storage.

[^3] [^4] [^5] [^6]

Dysprosium in Other Research Areas

Beyond the applications mentioned above, dysprosium is also being explored in other scientific research areas. These include:

  • Laser materials: Dysprosium-doped crystals are used as gain media in certain lasers, allowing for the generation of specific wavelengths of light useful in various research applications.
  • Biomedical research: Dysprosium-based nanoparticles are being investigated for their potential use in drug delivery and bioimaging applications.

Dysprosium is a silvery-white, rare earth metal classified within the lanthanide series of the periodic table. With an atomic number of 66, it is characterized by its relatively high electropositivity and unique magnetic properties. Dysprosium is moderately hard and displays stability in dry air, though it tarnishes when exposed to moisture. It has a melting point of 1410 °C and a boiling point of 2560 °C, making it suitable for high-temperature applications. The electron configuration of dysprosium is [Xe] 4f^10 6s^2, indicating its position as a f-block element with significant f-orbital involvement in its chemistry .

Dysprosium powder can ignite spontaneously when exposed to air and burns vigorously []. Inhalation of dysprosium dust can irritate the respiratory tract. It's crucial to handle dysprosium with proper personal protective equipment in a well-ventilated environment [].

Please Note:

  • The mechanism of action section is not applicable to dysprosium as it's not involved in biological processes.
  • Case studies are not typically utilized in elemental analysis, but research papers exploring dysprosium's role in magnetic materials can be found through scientific databases.

  • Reaction with Water: Dysprosium reacts slowly with cold water and more rapidly with hot water, forming dysprosium hydroxide and hydrogen gas:
    2Dy(s)+6H2O(l)2Dy OH 3(aq)+3H2(g)2\text{Dy}(s)+6\text{H}_2\text{O}(l)\rightarrow 2\text{Dy OH }_3(aq)+3\text{H}_2(g)
  • Reaction with Air: When exposed to air, dysprosium tarnishes slowly and burns readily to form dysprosium(III) oxide:
    4Dy(s)+3O2(g)2Dy2O3(s)4\text{Dy}(s)+3\text{O}_2(g)\rightarrow 2\text{Dy}_2\text{O}_3(s)
  • Reaction with Halogens: Dysprosium reacts vigorously with halogens at elevated temperatures, producing dysprosium(III) halides:
    • With fluorine:
      2Dy(s)+3F2(g)2DyF3(s)2\text{Dy}(s)+3\text{F}_2(g)\rightarrow 2\text{DyF}_3(s)
    • With chlorine:
      2Dy(s)+3Cl2(g)2DyCl3(s)2\text{Dy}(s)+3\text{Cl}_2(g)\rightarrow 2\text{DyCl}_3(s)
  • Reaction with Acids: Dysprosium dissolves readily in dilute sulfuric acid to produce dysprosium(III) ions:
    2Dy(s)+3H2SO4(aq)2Dy3+(aq)+3SO42(aq)+3H2(g)2\text{Dy}(s)+3\text{H}_2\text{SO}_4(aq)\rightarrow 2\text{Dy}^{3+}(aq)+3\text{SO}_4^{2-}(aq)+3\text{H}_2(g)

These reactions highlight dysprosium's reactivity and ability to form various compounds under different conditions

Dysprosium is considered to have low biological activity and is categorized as moderately toxic. While it does not play a known essential role in biological systems, exposure to high concentrations can pose health risks. Its compounds may exhibit some bioactivity, but further studies are needed to fully understand any potential interactions in biological contexts .

Dysprosium can be synthesized through several methods:

  • Reduction of Dysprosium Oxide: This method involves reducing dysprosium oxide using calcium or other reducing agents at high temperatures.
  • Electrolytic Reduction: This process involves the electrolysis of molten dysprosium chloride or other salts.
  • Chemical Vapor Transport: This technique can be used for purifying dysprosium by transporting it in vapor form through a heated medium.

These methods allow for the production of high-purity dysprosium suitable for various applications .

Dysprosium has several significant applications:

  • Nuclear Reactors: Due to its high thermal neutron absorption cross-section, dysprosium is used in control rods for nuclear reactors.
  • Magnetic Materials: Dysprosium is utilized in the production of strong permanent magnets and magnetostrictive materials like Terfenol-D.
  • Data Storage: It plays a role in data storage technologies, such as compact discs and hard drives.
  • Lighting: Dysprosium iodide is used in medium source rare-earth lamps for film production due to its ability to produce intense white light .

Research on dysprosium's interactions primarily focuses on its chemical behavior rather than biological interactions. Studies indicate that dysprosium forms complexes with various ligands in solution, particularly with water molecules, resulting in stable aquated ions. Its paramagnetic properties also suggest potential applications in magnetic resonance imaging and other diagnostic techniques .

Dysprosium shares similarities with other lanthanides, particularly regarding reactivity and compound formation. Here are some comparable compounds:

CompoundUnique Features
NeodymiumKnown for strong magnetic properties; used in magnets.
TerbiumExhibits luminescent properties; used in phosphors.
HolmiumStrongest magnetic element; used in medical lasers.

Dysprosium stands out due to its unique combination of magnetic properties and neutron absorption capabilities, making it particularly valuable for specialized applications like nuclear technology and advanced magnetic materials .

Dysprosium is a chemical element with the atomic number 66 and belongs to the lanthanide series of the periodic table [1]. It has a metallic silver luster and is characterized by its unique electronic configuration of [Xe]4f¹⁰6s² with a ground state term symbol of ⁵I₈ [2] [3]. The atomic structure of dysprosium consists of 66 electrons distributed in shells with the configuration 2.8.18.28.8.2 [3]. The element has a relative atomic mass of 162.500 atomic mass units and possesses seven stable isotopes, with Dysprosium-164 being the most abundant [1] [4].

In its crystalline form at ambient conditions, dysprosium adopts a hexagonal close-packed (hcp) structure with space group P6₃/mmc [4] [8]. The lattice parameters of this structure at room temperature are a = 3.584 Å and c = 5.668 Å, with a c/a ratio of approximately 1.581 [37] [38]. The unit cell contains two atoms, and the atomic packing is characterized by alternating layers of atoms arranged in a hexagonal pattern [4]. The atomic radius of dysprosium is 178 pm, while its ionic radius varies depending on the coordination number and oxidation state, with Dysprosium(III) in 8-coordination having a radius of 116.7 pm [40].

The density of dysprosium at room temperature is 8.551 g/cm³, making it one of the denser lanthanide elements [9] [39]. This high density is attributed to the efficient packing of atoms in its crystal structure and the relatively high atomic mass of dysprosium [1]. The element's bond length in metallic dysprosium (Dysprosium-Dysprosium) is approximately 350.3 pm [40].

Allotropic Forms and Phase Transitions

Dysprosium exhibits polymorphism with three distinct allotropic forms that manifest under different temperature conditions [5]. The primary allotropic form at room temperature is the hexagonal close-packed (hcp) α-phase [4] [5]. As temperature decreases, dysprosium undergoes two significant phase transitions associated with changes in its magnetic ordering [17] [21].

At the Néel temperature of approximately 179 K, dysprosium transitions from a paramagnetic state to an antiferromagnetic state [17] [19]. This transition is accompanied by subtle structural changes, notably an anomalous thermal expansion along the c-axis of the hexagonal structure [37]. Below the Curie temperature of approximately 85-87 K, dysprosium undergoes another phase transition from the antiferromagnetic state to a ferromagnetic state [17] [21]. This transition is more dramatic from a structural perspective, as the crystal structure distorts from hexagonal to orthorhombic [37].

The orthorhombic structure that forms below the Curie temperature represents a distortion of the hexagonal structure, with the ratio of orthorhombic axes changing from b/a = 1.732 (√3) just above the transition temperature to 1.720 just below it, and further decreasing to 1.715 at 30 K [37]. This structural distortion is directly linked to the ferromagnetic ordering of the magnetic moments in dysprosium [21] [24].

High-Pressure Structural Transformations

Dysprosium undergoes a series of structural phase transitions when subjected to high pressures [6] [7]. These transformations have been studied extensively using diamond anvil cells and x-ray diffraction techniques at pressures exceeding 200 GPa [6].

At ambient pressure, dysprosium exists in the hexagonal close-packed (hcp) structure [4]. As pressure increases to approximately 7 GPa, dysprosium transforms to a Samarium-type (α-Sm) structure, which is a 9-layered structure with rhombohedral symmetry [7] [24]. With further pressure increase to around 14 GPa, dysprosium transitions to a double hexagonal close-packed (dhcp) structure [6].

At approximately 49 GPa, dysprosium transforms to a distorted face-centered cubic (dfcc) structure, also described as hR24 in crystallographic notation [6]. When pressure reaches approximately 72 GPa, a transition occurs to an orthorhombic structure with 16 atoms per unit cell (oF16) [6]. This structure was previously misidentified as monoclinic (C2/m) but has been reassigned based on more detailed structural refinements [6].

The equation of state measurements to 202 GPa indicate a volume change of 2.3% during the structural phase transition from the distorted face-centered cubic (hR24) phase to the oF16 phase at 72 GPa [6]. The oF16 phase can be regarded as a pseudo-orthorhombic eight-layered structure with the b/c ratio decreasing from an ideal value of √3 with increasing pressure [6] [7].

Recent theoretical calculations suggest that at even higher pressures, dysprosium may undergo a polytypic phase transition from the 8-layered orthorhombic structure (oF16) to a 4-layered orthorhombic structure (oF8) [7]. These high-pressure studies provide valuable insights into the behavior of f-block elements under extreme conditions [7].

Thermal and Electrical Characteristics

Dysprosium exhibits distinctive thermal properties that are influenced by its electronic structure and magnetic ordering [9] [10]. The melting point of dysprosium is 1412°C (1685 K), and its boiling point is 2567°C (2840 K) [9] [13]. The heat of fusion is 11.1 kJ/mol, while the heat of vaporization is significantly higher at 280 kJ/mol, reflecting the strong metallic bonding in the solid state [9] [43].

The specific heat capacity of dysprosium at room temperature is 27.7 J/(mol·K) or approximately 167 J/(kg·K) [9] [43]. The thermal conductivity is relatively low for a metal at 11 W/(m·K), which can be attributed to the complex electronic structure and magnetic scattering of conduction electrons [9] [31]. The coefficient of linear thermal expansion is approximately 9.9 × 10⁻⁶ K⁻¹ at room temperature [9] [14].

A notable thermal characteristic of dysprosium is its negative thermal expansion coefficient in the magnetically ordered phases between 200 K and 8 K, which can reach values as high as -2.5% [24]. This unusual behavior is directly related to the magnetic ordering transitions and the associated structural changes [37].

The Debye temperature of dysprosium, which characterizes the maximum frequency of normal modes of vibration in the crystal lattice, is approximately 190 K [44]. This relatively low value is consistent with the heavy atomic mass of dysprosium and influences its thermal properties at low temperatures [44].

Regarding electrical properties, dysprosium is a metallic conductor with an electrical resistivity of 92.6 × 10⁻⁸ Ω·m at room temperature [31]. The electrical conductivity is approximately 1.1 × 10⁶ S/m [16]. The resistivity shows anomalies at the magnetic transition temperatures, reflecting the strong coupling between electronic transport and magnetic ordering [32].

The thickness dependence of electrical resistivity in dysprosium films reveals interesting behavior, with resistivity decreasing for thinner films below about 600 Å thickness [32]. This unusual trend has been attributed to a gradual structural phase change from hexagonal close-packed to face-centered cubic with decreasing thickness, as well as changes in the spin disorder contribution to resistivity [32].

The electronic band structure of dysprosium is characterized by a high density of d-like states near the Fermi energy, with a peak at approximately 0.4 eV below the Fermi level and a shoulder at about 1.2 eV [33]. The width of the filled d- and f-like states is approximately 5.5 eV [33]. These features are consistent with band structure calculations and influence the electrical and thermal transport properties of dysprosium [33].

Magnetic Properties and Spin Configurations

Dysprosium possesses extraordinary magnetic properties that have been extensively studied due to their fundamental scientific interest and technological applications [17] [19]. With a high magnetic moment of approximately 10.6 Bohr magnetons per atom, dysprosium exhibits one of the highest intrinsic magnetic moments among the heavy rare-earth elements [24].

The magnetic behavior of dysprosium is characterized by three distinct temperature regimes [17]. Above the Néel temperature of approximately 179 K, dysprosium is paramagnetic, with randomly oriented magnetic moments [17] [21]. Between the Néel temperature and the Curie temperature of approximately 85-87 K, dysprosium adopts an antiferromagnetic helical structure [17] [24]. Below the Curie temperature, dysprosium becomes ferromagnetic, with aligned magnetic moments [17] [21].

In the antiferromagnetic phase, dysprosium forms a helical spin configuration where the magnetic moments lie in the basal plane of the hexagonal structure [17] [23]. The turn angle between adjacent layers increases with both temperature and pressure [24]. This helical structure is characterized by a finite angle α₀ for the direction of magnetization, which has been estimated to be approximately 12 degrees at certain conditions [23].

The ferromagnetic transition at approximately 85-87 K is marked by an increase in the intensity of nuclear peaks and the disappearance of magnetic superlattice reflections in neutron diffraction studies [24]. In the ferromagnetic state, the magnetic moments are aligned within the basal plane, and there is anisotropy within this plane below 110 K [17].

The magnetic properties of dysprosium can be interpreted using a two-sublattice model and a phenomenological theory similar to that proposed by Néel [17]. The magnetic ordering in dysprosium is primarily driven by indirect exchange interactions between localized 4f electrons, mediated by conduction electrons [20].

The magnetic susceptibility of dysprosium follows the Curie-Weiss law in the paramagnetic region [22]. The magnetic ordering transitions are accompanied by significant changes in thermodynamic properties, including specific heat anomalies at both the Néel and Curie temperatures [21]. The specific heat peak at the Néel temperature is approximately 179.7 K, while the peak at the Curie temperature is around 83.5 K [21].

An interesting aspect of dysprosium's magnetic behavior is that the antiferromagnetic state can be more easily perturbed by external stimuli, such as laser pulses, compared to the ferromagnetic state [20]. This is attributed to the angular momentum coupling of the magnetic moments, where antiferromagnetic ordering allows for more efficient transfer of angular momentum between different atomic sites [20].

Spectroscopic Profiles and Optical Behavior

Dysprosium exhibits distinctive spectroscopic characteristics that arise from its electronic structure, particularly the partially filled 4f shell [25] [28]. The atomic emission spectrum of dysprosium shows numerous sharp lines corresponding to electronic transitions between different energy levels [25]. These spectral lines are primarily associated with transitions involving the 4f electrons, which are shielded from the external environment by the filled 5s and 5p shells [25].

The energy levels of neutral dysprosium (Dysprosium I) have been extensively characterized [45]. The ground state configuration is 4f¹⁰6s² with a term symbol of ⁵I₈, indicating a total spin quantum number S = 2, orbital angular momentum quantum number L = 6, and total angular momentum quantum number J = 8 [45]. Excited states include configurations such as 4f⁹5d6s² with various term symbols, including ⁷H°, ⁷I°, and ⁵K° [45].

The absorption spectrum of dysprosium compounds, particularly Dysprosium(III) salts, shows characteristic narrow bands in the visible and near-infrared regions [27]. These bands correspond to f-f transitions within the 4f shell and are relatively weak due to the Laporte selection rule, which forbids transitions between states of the same parity [27]. However, the rule is partially relaxed due to crystal field effects and vibronic coupling [27].

The emission spectrum of dysprosium, especially in doped materials, typically shows three characteristic bands centered at approximately 481 nm (blue), 575 nm (yellow), and 666 nm (red) [28]. These correspond to transitions from the ⁴F₉/₂ excited state to the ⁶H₁₅/₂ (ground state), ⁶H₁₃/₂, and ⁶H₁₁/₂ states, respectively [28]. The relative intensities of these bands are influenced by the local environment of the dysprosium ions, with the yellow emission (⁴F₉/₂ → ⁶H₁₃/₂) being particularly sensitive to the symmetry of the coordination site [28].

The optical properties of dysprosium compounds, such as dysprosium oxide (Dysprosium₂O₃), include a high refractive index and low absorption coefficients in the infrared region [26]. The refractive index of dysprosium oxide can be described by the dispersion formula:

n² - 1 = (2.7375λ²)/(λ² - 0.019984)

where λ is the wavelength in micrometers [26].

Dysprosium metal itself does not have a reported refractive index value, as it is opaque and highly reflective like most metals [29]. The optical behavior of dysprosium is influenced by its electronic band structure, with transitions involving the conduction band contributing to the optical properties in the ultraviolet and visible regions [33].

Photoemission studies have provided insights into the electronic structure of dysprosium, revealing that optical transitions are predominantly non-direct and temperature-independent [33]. These studies have also shown a high density of d-like states near the Fermi energy, which influences the optical response of dysprosium [33].

UNII

1D4N45714Q

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 19 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 73 of 92 companies with hazard statement code(s):;
H228 (76.71%): Flammable solid [Danger Flammable solids];
H250 (23.29%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H251 (20.55%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H252 (23.29%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H260 (23.29%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (20.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (20.55%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7429-91-6

Wikipedia

Dysprosium

General Manufacturing Information

Dysprosium: ACTIVE

Dates

Modify: 2023-08-15

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